Z-Abu-osu
CAS No.: 71447-81-9
VCID: VC21542989
Molecular Formula: C16H18N2O6
Molecular Weight: 334.32 g/mol
* For research use only. Not for human or veterinary use.

Description |
Z-Abu-osu, chemically identified as (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanoate, is an organic compound with the molecular formula . It has garnered significant interest in various fields of research due to its unique structural features and versatile applications. The compound is characterized by a pyrrolidinone ring and a benzyloxycarbonyl (Cbz)-protected amino group, which contribute to its stability and reactivity. Synthetic RoutesThe synthesis of Z-Abu-osu involves multiple steps:
Industrial ProductionIndustrial methods employ advanced techniques such as:
Common ReactionsZ-Abu-osu participates in various reactions:
Reaction Conditions
ChemistryZ-Abu-osu serves as a building block for synthesizing complex molecules, particularly in organic synthesis. BiologyThe compound is used in studying enzyme mechanisms and protein-ligand interactions due to its ability to form stable intermediates. MedicineIt is investigated as an intermediate for drug development and therapeutic agents. IndustryZ-Abu-osu finds applications in producing specialty chemicals and advanced materials. Mechanism of ActionThe compound’s mechanism of action relies on its structural features:
Comparison with Similar Compounds
The Cbz group in Z-Abu-osu provides enhanced stability and selectivity compared to Boc or Moc groups, making it more suitable for precise applications. |
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CAS No. | 71447-81-9 | ||||||||||||||||||
Product Name | Z-Abu-osu | ||||||||||||||||||
Molecular Formula | C16H18N2O6 | ||||||||||||||||||
Molecular Weight | 334.32 g/mol | ||||||||||||||||||
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) (2S)-2-(phenylmethoxycarbonylamino)butanoate | ||||||||||||||||||
Standard InChI | InChI=1S/C16H18N2O6/c1-2-12(15(21)24-18-13(19)8-9-14(18)20)17-16(22)23-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,22)/t12-/m0/s1 | ||||||||||||||||||
Standard InChIKey | URUMIJQEKNQEHN-LBPRGKRZSA-N | ||||||||||||||||||
Isomeric SMILES | CC[C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | ||||||||||||||||||
SMILES | CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | ||||||||||||||||||
Canonical SMILES | CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 | ||||||||||||||||||
Synonyms | Z-ABU-OSU;71447-81-9;Cbz-Abu-OSu;MolPort-020-004-516;ZINC2556674;EBD707890;KM1408;FT-0698885;V7444;N-benzyloxycarbonyl-(2S)-aminobutyricacidsuccinimideester;N-benzyloxycarbonyl-(2S)-aminobutyricacidsuccinimideester; | ||||||||||||||||||
PubChem Compound | 12961229 | ||||||||||||||||||
Last Modified | Aug 15 2023 |
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